3-Chloro-4-methyl-2H-1-benzopyran-2-one

Computational Chemistry Physicochemical Profiling Drug Discovery

Researchers synthesizing 3-substituted 4-methylcoumarin libraries often face bottlenecks due to inert core scaffolds. This 3-chloro-4-methyl-2H-1-benzopyran-2-one (CAS 7037-32-3) directly solves this by providing a pre-functionalized halogenated handle for efficient diversification via SNAr or cross-coupling. • Reactive Handle: 3-chloro substituent enables robust nucleophilic aromatic substitution and transition metal-catalyzed coupling for high-throughput derivative synthesis. • Validated Scaffold: Core is recognized in bioactive molecules; the 7-hydroxy analog engages acetylcholinesterase (Kd = 30 µM), making this ideal for CNS-targeted probe design. • Computed Predictability: XLogP3-AA of 2.7 and TPSA of 26.3 Ų are characteristic of cell-permeable small molecules, aiding logP calibration and model training.

Molecular Formula C10H7ClO2
Molecular Weight 194.61 g/mol
CAS No. 7037-32-3
Cat. No. B12110572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methyl-2H-1-benzopyran-2-one
CAS7037-32-3
Molecular FormulaC10H7ClO2
Molecular Weight194.61 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC=CC=C12)Cl
InChIInChI=1S/C10H7ClO2/c1-6-7-4-2-3-5-8(7)13-10(12)9(6)11/h2-5H,1H3
InChIKeyLMQWOLFVHAMFLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methyl-2H-1-benzopyran-2-one: Overview


3-Chloro-4-methyl-2H-1-benzopyran-2-one (CAS 7037-32-3) is a synthetically important halogenated coumarin derivative with the molecular formula C10H7ClO2 and a molecular weight of 194.61 g/mol [1]. It belongs to the benzopyran-2-one class and features a chlorine atom at the 3-position and a methyl group at the 4-position of the coumarin core [1]. This substitution pattern is critical for its utility as a versatile building block in organic synthesis, enabling further functionalization via nucleophilic aromatic substitution and other cross-coupling reactions [2].

3-Chloro-4-methyl-2H-1-benzopyran-2-one: Key Differentiators


The specific 3-chloro-4-methyl substitution pattern on the coumarin core of CAS 7037-32-3 is not arbitrary; it directly dictates both its reactivity and its potential biological interactions. The chlorine atom at position 3 serves as a reactive handle for further functionalization via nucleophilic substitution or cross-coupling, enabling the synthesis of diverse derivative libraries [1]. In contrast, the unsubstituted 4-methylcoumarin lacks this synthetic versatility. Furthermore, while direct activity data for the parent compound is sparse, the 3-chloro group is a recognized structural feature in bioactive coumarins, and its presence can influence interactions with biological targets like cytochrome P450 enzymes, as inferred from studies on closely related analogs [2]. Therefore, substituting with a non-halogenated or differently substituted coumarin would fundamentally alter the compound's chemical and potential biological properties.

3-Chloro-4-methyl-2H-1-benzopyran-2-one: Comparative Evidence


Lipophilicity & TPSA vs. 4-Methylcoumarin

The introduction of the 3-chloro substituent in 3-Chloro-4-methyl-2H-1-benzopyran-2-one significantly alters its physicochemical profile compared to the unsubstituted 4-methylcoumarin. Specifically, the calculated lipophilicity (XLogP3-AA) increases, and the topological polar surface area (TPSA) is affected. This difference in molecular topology is critical for applications where passive membrane permeability or specific protein binding interactions are desired [1].

Computational Chemistry Physicochemical Profiling Drug Discovery

Electrophilic Reactivity vs. 3-Bromo-4-methylcoumarin

The 3-chloro group in this compound provides a reliable electrophilic site for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. While 3-bromo-4-methylcoumarin is also used for such purposes, the chloro derivative offers a distinct reactivity profile that can be advantageous in certain synthetic sequences, potentially leading to higher yields or cleaner reaction profiles in specific transformations [1]. The electrosynthesis of this class of compounds has been reported to proceed in good yield, underscoring its practical accessibility [2].

Organic Synthesis Methodology C-C Coupling

AChE Peripheral Site Affinity of a Close Derivative

While direct binding data for 3-Chloro-4-methyl-2H-1-benzopyran-2-one is unavailable, a closely related derivative, 3-chloro-7-hydroxy-4-methylcoumarin, has been shown to bind the peripheral anionic site of Torpedo californica acetylcholinesterase (AChE) with a dissociation constant (Kd) of 30 µM [1]. This indicates that the 3-chloro-4-methylcoumarin core possesses inherent affinity for this biologically relevant target, a property not shared by the unsubstituted coumarin parent structure.

Enzymology Acetylcholinesterase Inhibition Biochemical Probe

3-Chloro-4-methyl-2H-1-benzopyran-2-one: Key Applications


Coumarin Library Building Block

The compound's 3-chloro substituent provides a robust synthetic handle for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions [1]. This allows for the efficient generation of diverse 3-substituted 4-methylcoumarin libraries, which are valuable for high-throughput screening campaigns in drug discovery. The calculated lipophilicity (XLogP3-AA = 2.7) also positions it favorably for creating analogs with desirable membrane permeability profiles [2].

AChE Peripheral Site Probe Development

Inferred from the activity of its 7-hydroxy derivative (Kd = 30 µM), the 3-chloro-4-methylcoumarin core is a validated scaffold for engaging the peripheral anionic site of acetylcholinesterase [3]. Researchers developing novel probes or inhibitors for this site can use 3-Chloro-4-methyl-2H-1-benzopyran-2-one as a starting material for further functionalization, potentially leading to more potent and selective molecules than what can be achieved with unsubstituted coumarin.

Physicochemical Profiling & Computational Modeling

The well-defined, computed physicochemical properties (e.g., XLogP3-AA = 2.7, TPSA = 26.3 Ų) [2] make this compound a useful reference standard for calibrating computational models or validating experimental techniques like logP determination. Its moderate lipophilicity and low TPSA are characteristic of many CNS-active or cell-permeable small molecules, making it a relevant model compound in medicinal chemistry training and research.

Electrosynthesis Method Development

As a member of the 3-chloro-4-substituted-coumarin class, this compound can be synthesized in good yield via cathodic reduction [1]. This makes it a suitable substrate for researchers developing and optimizing new electrochemical synthetic methodologies, particularly those focused on green chemistry or the efficient generation of halogenated heterocycles.

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